![molecular formula C16H15NO3 B2754257 N-(4-acetylphenyl)-2-phenoxyacetamide CAS No. 127221-07-2](/img/structure/B2754257.png)
N-(4-acetylphenyl)-2-phenoxyacetamide
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Description
N-(4-acetylphenyl)-2-phenoxyacetamide, often referred to as APPA, is a synthetic compound that has a wide range of applications in scientific research. It has been used in many different fields, including biochemistry, physiology, and pharmacology. APPA is a versatile compound, with a wide range of potential applications in laboratory experiments.
Scientific Research Applications
Antioxidant and Radical Scavenger Activity
The phenolic compounds, including acetaminophen, salicylate, and 5-aminosalicylate, have been studied for their antioxidant potencies. These compounds demonstrate differing abilities to react with diphenylpicrylhydrazyl (DPPH) and protect sarcoplasmic reticulum membranes against lipid peroxidation induced by Fe2+/ascorbate. Among them, 5-aminosalicylate exhibits potent radical scavenger activity, suggesting a significant antioxidant activity of chain-breaking type, compared to the weaker reactivities of acetaminophen and salicylate acting essentially as oxidation retardants (Dinis, Maderia, & Almeida, 1994).
Environmental Contaminants and Endocrine Disrupting Activities
Alkylphenols (APs) and AP ethoxylates, environmental contaminants with endocrine-disrupting activities, have been detected in human adipose tissue. A study conducted in Southern Spain found nonylphenol (NP) and octylphenol (OP) in adipose samples of women, highlighting the widespread exposure and potential health implications of these compounds (Lopez-Espinosa et al., 2009).
Insecticidal Agents Against Cotton Leafworm
Research into the synthesis of novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives has demonstrated significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This highlights the potential of phenoxyacetamide derivatives in agricultural pest control (Rashid et al., 2021).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been achieved using immobilized lipase, showcasing the application of biocatalysts in pharmaceutical manufacturing (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWULBWIOTWXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-phenoxyacetamide |
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